
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxime group attached to the acetaldehyde moiety and a methoxy group on the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of Oxime Group: The oxime group is formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole-containing compounds are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring but different substituents .
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another isoxazole derivative with different functional groups .
Uniqueness
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is unique due to the presence of both an oxime and a methoxy group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
(E)-N-[(3-methoxy-1,2-oxazol-5-yl)oxy]ethanimine |
InChI |
InChI=1S/C6H8N2O3/c1-3-7-10-6-4-5(9-2)8-11-6/h3-4H,1-2H3/b7-3+ |
InChIキー |
NFYGCDTXNJUEMC-XVNBXDOJSA-N |
異性体SMILES |
C/C=N/OC1=CC(=NO1)OC |
正規SMILES |
CC=NOC1=CC(=NO1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
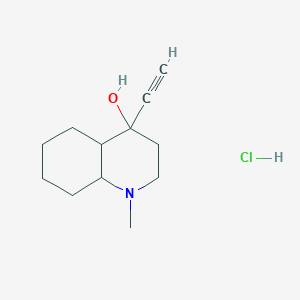

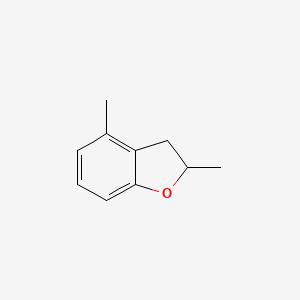

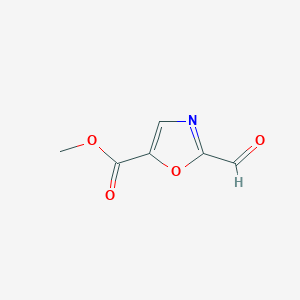
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
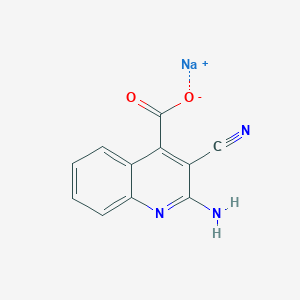
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
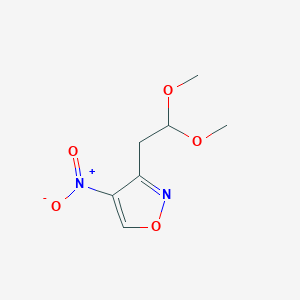
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
